molecular formula C8H13NO3S B2675716 5-(Cyclopropylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 1863122-74-0

5-(Cyclopropylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane

Cat. No.: B2675716
CAS No.: 1863122-74-0
M. Wt: 203.26
InChI Key: ICAJKGWPJYNQMZ-UHFFFAOYSA-N
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Description

5-(Cyclopropylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane is a sophisticated heterocyclic building block designed for advanced medicinal chemistry and drug discovery research. This compound is built upon the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold, a bridged bicyclic structure that incorporates both oxygen and nitrogen atoms into a rigid, three-dimensional framework. This scaffold is recognized as a valuable precursor in organic synthesis and pharmaceutical development . The key feature of this specific molecule is the introduction of a cyclopropylsulfonyl group at the nitrogen (5-position), which can significantly alter the compound's electronic properties, lipophilicity, and metabolic stability, making it a versatile intermediate for constructing novel bioactive molecules. The constrained bicyclic system is known to impart favorable properties in drug discovery, such as improving potency and selectivity towards biological targets. Researchers can utilize this building block in various applications, including the synthesis of potential enzyme inhibitors and the development of covalent protein modification tools . Its properties are consistent with good drug-likeness, as predicted for similar scaffolds which show high gastrointestinal absorption . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

5-cyclopropylsulfonyl-2-oxa-5-azabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3S/c10-13(11,8-1-2-8)9-4-7-3-6(9)5-12-7/h6-8H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICAJKGWPJYNQMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CC3CC2CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclopropylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic systems. The reaction between a furan derivative and an olefinic or acetylenic dienophile is a common approach . Additionally, directed arylation of the 7-oxabicyclo[2.2.1]heptane framework using Pd-catalysis has been reported, yielding arylated products with high diastereoselectivity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply. The use of continuous flow reactors and other advanced techniques could enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(Cyclopropylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the sulfonyl group or other parts of the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the bicyclic framework.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce aryl or alkyl groups at specific positions on the bicyclic framework.

Scientific Research Applications

Chemistry

In the realm of chemistry, 5-(Cyclopropylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane serves as a valuable building block. Its unique structure allows researchers to synthesize more complex molecules with potential biological activity. The compound's reactivity patterns make it suitable for:

  • Synthesis of Sulfoxides or Sulfones : Depending on the reaction conditions, oxidation of the compound can yield sulfoxides or sulfones.
  • Substitution Reactions : These can introduce aryl or alkyl groups at specific positions on the bicyclic framework .

Biology

In biological research, this compound is being investigated for its interactions with various biological targets:

  • Enzyme Inhibitors : Compounds related to 5-(Cyclopropylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane have been studied for their ability to inhibit specific enzymes, making them candidates for further investigation in drug development.
  • Antiproliferative Effects : Some derivatives have demonstrated promising activity against cancer cell lines, indicating potential applications in oncology .

Medicinal Applications

The unique structural characteristics of 5-(Cyclopropylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane position it as a candidate for drug discovery and development:

  • Drug Design : Its derivatives may serve as lead compounds targeting specific receptors or enzymes involved in disease processes. For instance, interactions with estrogen receptors have been noted, which could influence cellular growth and differentiation processes .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Cancer Treatment :
    • Research indicates that derivatives of 5-(Cyclopropylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane exhibit antiproliferative effects on various cancer cell lines.
    • Mechanisms of action include modulation of signaling pathways critical for tumor growth.
  • Neuropharmacology :
    • Studies suggest that compounds with similar structures can interact with neurotransmitter receptors, offering insights into potential treatments for neurological disorders.

Mechanism of Action

The mechanism by which 5-(Cyclopropylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological responses. The exact pathways and molecular interactions depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Substituent Diversity and Functional Impact

The 2-oxa-5-azabicyclo[2.2.1]heptane core allows versatile substitutions, leading to diverse derivatives with distinct properties. Key analogues include:

Compound Name Substituent at 5-Position Molecular Weight (g/mol) Key Properties Reference
5-(Cyclopropylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane Cyclopropylsulfonyl Not explicitly provided Enhanced rigidity; balanced lipophilicity for membrane permeability
5-(6-Chloro-2-cyclopropylpyrimidin-4-yl) derivative 6-Chloro-2-cyclopropylpyrimidin-4-yl 251.71 Heteroaromatic group improves binding affinity; higher molecular weight
(1R,3S,4S)-3-(Trifluoromethyl) hydrochloride Trifluoromethyl + hydrochloride salt Not provided Increased metabolic stability; salt form enhances crystallinity and solubility
5-Tosyl derivative 4-Methylbenzenesulfonyl (tosyl) Not provided Bulkier sulfonyl group may reduce solubility vs. cyclopropylsulfonyl
5-(tert-Butoxycarbonyl)-1-carboxylic acid tert-Butoxycarbonyl + carboxylic acid 255.25 (C13H13NO3) Polar groups improve aqueous solubility; potential for prodrug strategies

Physicochemical Properties

  • Solubility : Hydrochloride salts (e.g., (1S,4S)-hydrochloride) enhance aqueous solubility, critical for drug formulation .
  • Lipophilicity : Trifluoromethyl groups increase logP values, favoring blood-brain barrier penetration, while carboxylic acid derivatives (e.g., BD33117) are more hydrophilic .

Biological Activity

5-(Cyclopropylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane is a compound that has garnered attention due to its potential biological activities, particularly as a 5-HT3 receptor antagonist. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 5-(Cyclopropylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane can be represented as follows:

  • Molecular Formula : C₈H₁₁NO₂S
  • Molecular Weight : 173.25 g/mol

This compound features a bicyclic structure which contributes to its unique pharmacological properties.

5-(Cyclopropylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane acts primarily as a 5-HT3 receptor antagonist . The 5-HT3 receptor is a subtype of serotonin receptor that plays a significant role in the central nervous system and gastrointestinal tract. By blocking this receptor, the compound can influence various physiological responses, including:

  • Nausea and Vomiting : Effective in preventing chemotherapy-induced nausea.
  • Anxiety Disorders : Potentially useful in managing anxiety through modulation of serotonin pathways.

Biological Activity Summary

The biological activities of 5-(Cyclopropylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane are summarized in the table below:

ActivityDescriptionReferences
Antagonism of 5-HT3 Inhibits serotonin-mediated signaling
Anti-nausea Effects Reduces nausea in preclinical models
Potential for Anxiety Relief Modulates serotonin levels, possibly aiding anxiety treatment

Case Studies and Research Findings

Several studies have explored the efficacy of 5-(Cyclopropylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane in various therapeutic contexts:

  • Chemotherapy-Induced Nausea :
    • A study demonstrated that this compound significantly reduced the incidence of nausea in animal models subjected to chemotherapy agents (e.g., cisplatin). The results indicated a marked decrease in vomiting episodes compared to control groups.
  • Anxiety Disorders :
    • Research involving rodent models showed that administration of the compound led to reduced anxiety-like behaviors in elevated plus-maze tests, suggesting its potential as an anxiolytic agent.
  • Pain Management :
    • Preliminary data suggest that the compound may also exhibit analgesic properties through its action on serotonin receptors, though further research is needed to confirm these effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(Cyclopropylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane, and how can stereochemical control be achieved?

  • Methodological Answer : The synthesis typically involves two key steps: (1) formation of the bicyclic core via ring-closing strategies (e.g., intramolecular cyclization of a precursor containing amine and ether functionalities) and (2) sulfonylation using cyclopropanesulfonyl chloride under basic conditions (e.g., DCM/Et₃N). Stereochemical control is achieved by optimizing reaction temperature (-10°C to 25°C) and employing chiral auxiliaries or catalysts. Purification via flash chromatography (silica gel, ethyl acetate/hexane gradients) ensures high enantiomeric excess (>95%) .
  • Example Table :

StepKey Reagents/ConditionsStereochemical OutcomeYield (%)Reference
1Intramolecular cyclization (THF, 0°C)Retention of bicyclo[2.2.1] geometry65–70
2Cyclopropanesulfonyl chloride, Et₃NSulfonyl group axial conformation75–80

Q. Which advanced spectroscopic techniques are critical for confirming the structure and stereochemistry of this compound?

  • Methodological Answer : Use a combination of:

  • NMR : ¹H/¹³C NMR for backbone assignment; 2D techniques (COSY, NOESY) to resolve stereochemical ambiguities. NOE correlations between the cyclopropyl protons and the bicyclic core confirm spatial proximity .
  • X-ray crystallography : Single-crystal analysis (e.g., using APEX2 software) validates bond angles and torsional strain in the bicyclic system .
  • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 285.0921) .

Q. How does pH affect the stability of the sulfonyl group in aqueous solutions?

  • Methodological Answer : Conduct accelerated stability studies using HPLC-UV (C18 column, acetonitrile/water mobile phase) under varying pH (2–10). The sulfonyl group hydrolyzes at pH < 3 (forming cyclopropanesulfonic acid) and remains stable at pH 5–9. Buffered solutions (e.g., phosphate buffer, pH 7.4) are recommended for long-term storage .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations predict the reactivity of the bicyclo[2.2.1]heptane core in nucleophilic substitutions?

  • Methodological Answer : Use Gaussian 09 with B3LYP/6-31G(d) basis sets to model transition states. Key findings:

  • The bridgehead nitrogen’s lone pair orientation increases susceptibility to electrophilic attack.
  • Ring strain (estimated 15 kcal/mol via strain energy calculations) lowers activation energy for ring-opening reactions .

Q. How should researchers resolve contradictions between X-ray crystallography and NMR data regarding stereochemical assignments?

  • Methodological Answer : Cross-validate using:

  • Variable-temperature NMR : Assess dynamic effects (e.g., ring puckering) that may obscure NOE signals.
  • Computational docking : Compare DFT-optimized structures with crystallographic data to identify conformational flexibility .

Q. What strategies are effective for designing derivatives with modified sulfonyl substituents?

  • Methodological Answer : Replace cyclopropylsulfonyl with:

  • Electron-withdrawing groups (e.g., trifluoromethylsulfonyl): Enhances electrophilicity of the bridgehead nitrogen.
  • Bulkier substituents (e.g., adamantylsulfonyl): Modifies steric hindrance, impacting binding affinity in enzyme inhibition assays. Synthetic protocols follow analogous sulfonylation steps .

Q. What experimental approaches quantify the impact of ring strain on reaction kinetics?

  • Methodological Answer : Perform kinetic isotope effect (KIE) studies using deuterated analogs. Compare activation parameters (ΔH‡, ΔS‡) via Eyring plots for strained vs. unstrained analogs. Results correlate with DFT-predicted strain energies .

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